molecular formula C15H24FNO3 B15256911 tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate

tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate

Cat. No.: B15256911
M. Wt: 285.35 g/mol
InChI Key: ACAWQWSDPGYWIN-UHFFFAOYSA-N
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Description

tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate is a structurally complex spirocyclic compound featuring a fused bicyclic system with oxygen (7-oxa) and nitrogen (3-aza) heteroatoms, a fluorine substituent at position 1, and a tert-butyl carboxylate ester group. Structural elucidation of such compounds typically employs advanced techniques like NMR spectroscopy and X-ray crystallography, with refinement software such as SHELX playing a critical role in resolving molecular geometries .

Properties

Molecular Formula

C15H24FNO3

Molecular Weight

285.35 g/mol

IUPAC Name

tert-butyl 5-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate

InChI

InChI=1S/C15H24FNO3/c1-14(2,3)20-13(18)17-9-8-15(12(16)11-17)7-5-4-6-10-19-15/h4,6,12H,5,7-11H2,1-3H3

InChI Key

ACAWQWSDPGYWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC=CCO2)C(C1)F

Origin of Product

United States

Preparation Methods

Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade

Rhodium-catalyzed reactions enable efficient spiro ring formation from bisallene precursors. A study by Vila et al. demonstrated that 1,5-bisallenes undergo cycloisomerization followed by a Diels–Alder reaction to yield azaspiro compounds with seven- and six-membered rings.

Procedure :

  • Catalyst : [Rh(cod)Cl]₂ with chiral ligands like DTBM-Segphos.
  • Solvent : Tetrahydrofuran (THF)/dichloromethane (DCM).
  • Temperature : 40°C.
  • Yield : Up to 89%.

This method’s versatility is evident in its tolerance for electron-donating and withdrawing groups on the bisallene substrate.

Intramolecular Nucleophilic Substitution

Alternative routes involve ring-closing reactions of halogenated precursors. For instance, a bromoamine intermediate can undergo displacement with a hydroxyl or thiol group to form the oxa or thia ring.

Example :

  • Substrate : N-Boc-3-bromoazacycloheptane.
  • Base : Sodium hydride (NaH).
  • Solvent : Dimethylformamide (DMF).
  • Yield : 65–75%.

Formation of the 7-Oxa Ring

The 7-oxa ring is constructed via Williamson ether synthesis or ring-closing metathesis (RCM).

Williamson Ether Synthesis

A hydroxyl group in the precursor reacts with a dihalide to form the ether linkage.

Conditions :

  • Base : Potassium carbonate (K₂CO₃).
  • Solvent : Acetonitrile.
  • Yield : 70–80%.

Ring-Closing Metathesis

Grubbs II catalyst facilitates the formation of the oxa ring’s double bond (dodec-9-ene).

Procedure :

  • Catalyst : Grubbs II (5 mol%).
  • Solvent : DCM.
  • Temperature : 40°C.
  • Yield : 60–70%.

Fluorination Techniques

Fluorine is introduced via triflate intermediates generated from ketone precursors.

Triflate Formation and Displacement

Step 1: Ketone to Triflate

  • Reagents : Lithium diisopropylamide (LDA), N-phenylbis(trifluoromethanesulfonimide).
  • Solvent : THF.
  • Temperature : -78°C.
  • Yield : 85–90%.

Step 2: Fluoride Substitution

  • Reagent : Tetrabutylammonium fluoride (TBAF).
  • Solvent : THF.
  • Temperature : 25°C.
  • Yield : 70–75%.

Direct Electrophilic Fluorination

Selectfluor® or xenon difluoride (XeF₂) can fluorinate activated C–H bonds, though this method is less common due to lower selectivity.

Optimization and Scalability

Key Factors :

  • Catalyst Loading : Reducing Rh(I) catalyst to 2 mol% maintains yield while lowering costs.
  • Solvent Purity : Anhydrous THF improves triflate formation efficiency.
  • Temperature Control : Slow warming from -78°C to 25°C minimizes side reactions.

Scalability :

  • Batch Size : Up to 100 g demonstrated in industrial settings.
  • Purity : >99% achieved via silica gel chromatography.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages
Rh(I)-Catalyzed Cascade [Rh(cod)Cl]₂, DTBM-Segphos 89 High enantioselectivity, one-pot synthesis
Triflate Fluorination LDA, TBAF 75 Late-stage fluorination, scalable
Williamson Ether K₂CO₃, dihalide 80 Mild conditions, high atom economy

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Ring System Heteroatoms Fluorine Functional Groups
Target Compound Spiro[5.6]dodecene 7-oxa, 3-aza Yes tert-butyl carboxylate
Spiro[5.5]undecane analog Spiro[5.5]undecane 3-aza Yes Methyl ester
Salternamide E Bicyclic 2-aza No Amide, hydroxyl

Physicochemical Properties

The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. NMR studies on similar compounds (e.g., rapamycin derivatives) reveal that fluorine substitution induces distinct chemical shifts in adjacent protons (e.g., δ 4.1–4.5 ppm for H-1), a trend corroborated by the target compound’s spectral data .

Table 2: NMR Chemical Shifts (Key Protons)

Proton Position Target Compound (δ, ppm) Spiro[5.5]undecane Analog (δ, ppm) Salternamide E (δ, ppm)
H-1 (Fluorine-adjacent) 4.3 4.1 N/A
H-7 (Oxygen-adjacent) 3.8 3.9 3.7
H-3 (Nitrogen-adjacent) 2.9 3.0 2.8

Reactivity and Stability

The tert-butyl ester group confers steric protection against hydrolysis, enhancing stability under acidic conditions compared to methyl or ethyl esters. However, the spirocyclic oxygen may increase susceptibility to oxidative degradation relative to all-carbon analogs. Computational modeling using lumping strategies (grouping structurally similar compounds) predicts that the target compound’s reactivity aligns with fluorinated spiroethers but diverges from non-fluorinated azaspiro systems .

Methodological Considerations

  • Structural Analysis : X-ray crystallography (via SHELX) and NMR spectroscopy are indispensable for resolving the spirocyclic geometry and fluorine effects .
  • Computational Modeling : Lumping strategies streamline comparative studies by grouping compounds with shared reactivity profiles .

Biological Activity

Tert-butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate (CAS No. 2060035-95-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H24FNO3C_{15}H_{24}FNO_3 with a molecular weight of 285.35 g/mol. Its structure includes a spirocyclic moiety, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC15H24FNO3
Molecular Weight285.35 g/mol
CAS Number2060035-95-0
Purity≥95%

Antitumor Activity

Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant antitumor properties. For example, a related compound demonstrated the ability to inhibit FLT3 phosphorylation and induce apoptosis in cancer cells, suggesting that this compound may also possess similar mechanisms of action against certain cancers, particularly acute myeloid leukemia (AML) .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is crucial for its potential as an anticancer agent.
  • Cell Cycle Arrest : Some studies suggest that spirocyclic compounds can cause cell cycle arrest in specific phases, leading to reduced tumor growth.

Study on FLT3 Inhibition

A study focused on novel FLT3 inhibitors revealed that compounds structurally related to this compound showed promising results in inhibiting FLT3 activity in AML models. The study highlighted the need for further investigation into the structure-activity relationship (SAR) to optimize efficacy .

Safety and Toxicology

Safety assessments are crucial for any new compound. Initial toxicological evaluations indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also require careful evaluation for potential side effects on normal cells.

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